molecular formula C7H6F3NO B3034294 2-(Difluoromethoxy)-3-fluoroaniline CAS No. 153468-97-4

2-(Difluoromethoxy)-3-fluoroaniline

Cat. No.: B3034294
CAS No.: 153468-97-4
M. Wt: 177.12 g/mol
InChI Key: FGBYHDPFRBGTBB-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of organic compounds, from dyes and polymers to pharmaceuticals and agrochemicals. nih.govnih.gov The introduction of fluorine atoms onto the aniline scaffold profoundly alters its foundational physicochemical properties. acs.orgcresset-group.com Fluorinated aniline derivatives are now integral to modern chemical research, particularly in drug discovery. nih.govresearchgate.net The strategic placement of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. acs.orgcresset-group.com Consequently, these derivatives are frequently investigated as key intermediates for creating more effective and stable therapeutic agents and advanced materials. nih.govresearchgate.net

Strategic Importance of Difluoromethoxy and Fluoro Substituents in Organic Synthesis

The utility of a fluorinated compound is heavily influenced by the nature of the fluorine-containing substituent. The two groups present in the target molecule, a fluoro group (-F) and a difluoromethoxy group (-OCHF2), are of particular strategic importance.

The fluoro substituent is the smallest and most electronegative of the halogens. Its introduction can:

Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the anilino group, influencing its reactivity and physiological behavior.

Block Metabolism: A fluorine atom can be used to block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life. cresset-group.com

Modulate Conformation: Due to its small size and unique electronic properties, fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological receptor.

The difluoromethoxy group (-OCHF2) has emerged as a highly valuable moiety in medicinal chemistry. nih.gov It is often considered a bioisostere of other functional groups, like hydroxyl or thiol, but with distinct advantages. bldpharm.combldpharm.com Key properties conferred by the -OCHF2 group include:

Enhanced Lipophilicity: This group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Metabolic Stability: The carbon-fluorine bonds in the -OCHF2 group are exceptionally strong, making it highly resistant to metabolic cleavage. nih.gov

Hydrogen Bond Donation: The hydrogen atom in the -OCHF2 group can act as a weak hydrogen bond donor, enabling unique interactions with biological targets. nih.gov

The combination of these two substituents on an aniline ring creates a versatile chemical platform, offering a nuanced toolkit for fine-tuning molecular properties.

Positioning of 2-(Difluoromethoxy)-3-fluoroaniline within Advanced Fluorine Chemistry

This compound (CAS No. 153468-97-4) is a specialized aromatic amine that embodies the principles of advanced fluorine chemistry. Its structure, featuring an aniline core with two distinct fluorine-containing groups at the ortho and meta positions relative to the amine, makes it a valuable synthetic intermediate. The specific arrangement of the substituents—the bulky, lipophilic, and metabolically robust difluoromethoxy group adjacent to the amine, and the small, highly electronegative fluoro group at the 3-position—offers chemists precise control over steric and electronic parameters. This compound serves as a building block for accessing complex molecular architectures where modulation of properties such as metabolic stability, receptor binding, and membrane permeability is critical. acs.orgnih.gov

Physicochemical Data for this compound

The following table summarizes key identifiers and calculated physical properties for the compound.

PropertyValueSource
CAS Number 153468-97-4 sigmaaldrich.comsigmaaldrich.comacs.orgst-andrews.ac.uk
Molecular Formula C₇H₆F₃NO sigmaaldrich.comacs.org
Molecular Weight 177.12 g/mol sigmaaldrich.comsigmaaldrich.comacs.orgst-andrews.ac.uk
Boiling Point 223.3±35.0 °C at 760 mmHg acs.org
Density 1.4±0.1 g/cm³ acs.org

Note: Boiling point and density are predicted values.

Research Findings and Synthetic Outlook

While specific, peer-reviewed research focused solely on this compound is limited in publicly accessible literature, its value can be inferred from its structure and the extensive research on related compounds.

Synthetic Utility: This compound is primarily utilized as a specialized building block in multi-step organic synthesis. The amino group serves as a versatile handle for a wide range of chemical transformations, including:

Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in pharmaceuticals.

Diazotization Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of other functional groups (e.g., halogens, cyano, hydroxyl).

N-Alkylation and N-Arylation: Formation of secondary or tertiary amines through reactions with alkyl or aryl halides.

Heterocycle Formation: Serving as a key precursor for the construction of nitrogen-containing heterocyclic rings, such as quinolines, quinoxalines, or benzodiazepines, which are prevalent scaffolds in medicinal chemistry.

The presence of the difluoromethoxy and fluoro groups is generally stable under many of these reaction conditions, allowing them to be carried through a synthetic sequence to impart their desirable properties to the final target molecule. The development of modern synthetic methods, such as visible-light photoredox catalysis, has expanded the toolbox for creating C-O and C-F bonds, facilitating the synthesis of complex fluorinated precursors like this aniline. nih.gov

Potential Applications in Research: Based on the strategic importance of its functional groups, this compound is an attractive starting material for research in:

Medicinal Chemistry: For the synthesis of novel drug candidates where the combination of metabolic stability, controlled lipophilicity, and specific electronic properties are required. nih.govbldpharm.com

Agrochemicals: In the development of new pesticides and herbicides, where fluorination is a common strategy to enhance potency and environmental persistence.

Materials Science: For creating advanced polymers and functional materials with high thermal stability and specific electronic properties.

The unique substitution pattern offers a platform for investigating structure-activity relationships (SAR) in a more refined manner than simpler fluorinated anilines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBYHDPFRBGTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Difluoromethoxy 3 Fluoroaniline and Analogues

Conventional Synthetic Pathways to 2-(Difluoromethoxy)-3-fluoroaniline

The creation of this compound typically involves a sequence of reactions, each designed to install a specific part of the molecule onto an aromatic scaffold. These methods can be combined in various orders to form a complete multi-step synthesis from available precursor molecules.

The difluoromethoxy group (OCF₂H) is a crucial functional motif that can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. nih.gov Its introduction is a key step in the synthesis of the target compound.

One common strategy to form aryl difluoromethyl ethers involves the reaction of an aryl phenolate (B1203915) with a source of difluorocarbene. Phenols can be deprotonated under basic conditions to form a nucleophilic phenoxide, which then reacts with the difluorocarbene. mdpi.com A modern approach utilizes visible-light photocatalysis to generate difluorocarbene (:CF₂) in situ from reagents like difluorobromoacetic acid (BrCF₂CO₂H). This method allows for the O-difluoromethylation of various phenols under mild, room-temperature conditions. nih.gov

Table 1: Photocatalytic O-Difluoromethylation of Phenols

Starting Material Reagent Catalyst Conditions Yield
Phenols/Heteroaryl Alcohols BrCF₂CO₂H fac-Ir(ppy)₃ Visible Light, Room Temp. 48-95%

Data derived from research on photocatalytic difluorocarbene protocols. nih.gov

Fluorodeoxygenation offers an alternative route to introduce fluorine-containing groups by converting a hydroxyl group. While some methods focus on converting phenols to aryl fluorides, related strategies can be adapted for difluoromethoxylation. nih.gov For instance, photocatalytic methods have been developed that enable the direct difluoromethoxylation of unactivated arenes through a radical-mediated mechanism, offering a pathway that avoids a discrete phenol (B47542) intermediate in some cases. nih.gov These advanced methods provide powerful tools for late-stage functionalization in complex syntheses. nih.gov

The introduction of a fluorine atom onto the aromatic ring can be achieved through a halogen exchange reaction, where a different halogen atom (e.g., chlorine, bromine, or iodine) is replaced by fluorine. frontiersin.org These reactions are of significant importance as they can turn a less reactive aryl chloride into a more reactive derivative or introduce fluorine in a controlled manner. frontiersin.org While direct nucleophilic substitution on unactivated aryl halides is difficult, metal-mediated processes have been developed that facilitate these transformations under smooth conditions. frontiersin.org A classic example of introducing fluorine to an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium fluoroborate salt, often prepared from an aniline (B41778) precursor. nih.govgoogle.com

Table 2: Halogen Exchange for Fluorine Introduction

Substrate Type Reaction Key Features
Aryl Halides Metal-Catalyzed Fluorination Enables exchange on unactivated rings.
Aryl Amines Balz-Schiemann Reaction Proceeds via a diazonium salt intermediate.

This table summarizes general strategies for halogen exchange. nih.govfrontiersin.org

The final installation of the amine group to form the aniline structure is a critical step. This can be accomplished through several methods. One common industrial approach is the amination of a haloaromatic compound, such as a fluorochlorobenzene, with ammonia (B1221849) at elevated temperature and pressure, often in the presence of a copper catalyst like Cu₂O. google.com Another versatile laboratory method is the reduction of a nitro group. If a nitro-substituted fluoroaromatic is available, it can be readily reduced to the corresponding amine using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C). chemicalbook.comlibretexts.org Reductive amination, which involves the reaction of a ketone or aldehyde with an amine followed by reduction, is another powerful tool for synthesizing amines. libretexts.org

Table 3: Common Amination Reactions

Reaction Type Starting Material Reagents Product
Nucleophilic Substitution m-Fluorochlorobenzene NH₃, Cu₂O m-Fluoroaniline
Nitro Group Reduction 1,2-Dibromo-4,5-difluoro-3-nitrobenzene H₂, Pd/C, Et₃N 2,3-Dibromo-5,6-difluoroaniline

Data sourced from patent literature and chemical synthesis databases. google.comchemicalbook.com

For example, a synthetic route could begin with a molecule like 2,3-difluoro-nitrobenzene. The synthesis of this precursor might itself involve multiple steps. chemicalbook.com The difluoromethoxy group could then be introduced by first converting the nitro group to a hydroxyl group (via a diazonium salt), followed by an aryl phenolate reaction as described in section 2.1.1.1. Finally, the nitro group (if a different starting material was used) would be reduced to the aniline. The specific order of reactions is crucial to avoid unwanted side reactions and to ensure the correct regiochemistry of the final product.

Introduction of the Difluoromethoxy Moiety

Modern and Catalytic Synthetic Approaches

The synthesis of difluoromethylated and difluoromethoxylated anilines has evolved significantly, with a strong emphasis on catalytic methods that offer efficiency, selectivity, and functional group tolerance. These modern approaches largely focus on the direct introduction of the difluoromethyl or a related precursor group onto an aromatic ring.

Direct Difluoromethylation Strategies

Direct difluoromethylation involves the formation of a C(sp²)–CF₂H bond on a pre-existing aromatic or heteroaromatic ring. This is a highly sought-after transformation as it provides a direct route to valuable compounds. Transition metal catalysis and radical-mediated pathways are the cornerstones of these strategies.

The use of transition metals to forge C-CF₂H bonds has become a robust and versatile tool in organic synthesis. Metals such as copper, nickel, and iron are at the forefront of these developments, each offering unique advantages in terms of reactivity, substrate scope, and reaction conditions. cas.cnthieme-connect.de

Copper-mediated reactions represent a significant advancement in the difluoromethylation of aryl compounds. nih.gov These methods typically involve the cross-coupling of aryl halides, most commonly aryl iodides, with a difluoromethyl source. nih.gov A common and effective source for the difluoromethyl group is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), which is a stable and commercially available reagent. nih.govacs.org

The reaction generally proceeds in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a fluoride (B91410) source like cesium fluoride (CsF), which facilitates the transfer of the difluoromethyl group from the silane (B1218182) reagent. nih.govacs.org These reactions are noteworthy for their high yields and broad functional group compatibility, accommodating electron-rich, electron-neutral, and sterically hindered aryl iodides. nih.gov While difluoromethyl copper species are known to be less stable than their trifluoromethyl counterparts, specific conditions have been identified that allow for efficient transformations. nih.gov

Detailed research has shown that the choice of copper source and reagents is crucial for optimal results. Studies comparing various copper(I) salts found that CuI generally provides higher yields than CuBr or CuCl. nih.govacs.org The stoichiometry of the reagents also plays a critical role, with optimal yields often achieved using one equivalent of CuI, three equivalents of CsF, and five equivalents of TMSCF₂H. acs.org The reactions can be performed under mild conditions, sometimes even at room temperature, making this method highly practical for laboratory synthesis. rsc.orgrsc.org

Table 1: Examples of Copper-Mediated Difluoromethylation of Aryl Iodides Data sourced from multiple studies to illustrate typical reaction outcomes.

Aryl Iodide SubstrateDifluoromethyl SourceCatalyst/ReagentsSolventConditionsYield (%)
1-Butyl-4-iodobenzeneTMSCF₂HCuI, CsFDMF100 °C, 24h91
1-(Allyloxy)-2-iodobenzeneTMSCF₂HCuI, CsFDMF100 °C, 24h86
Ethyl 4-iodobenzoateTMSCF₂HCuI, CsFDMF100 °C, 24h80
Methyl 2-iodobenzoateTMSCF₂HCuCl, t-BuOK, phenDMFrt, 4h77 rsc.org

Nickel catalysis has emerged as a powerful and cost-effective alternative for direct difluoromethylation. sioc-journal.cn These processes often utilize (hetero)aryl bromides and chlorides as coupling partners, which are typically more abundant and less expensive than the corresponding iodides. sioc-journal.cnnih.gov A variety of difluoromethylating agents have been successfully employed in nickel-catalyzed systems, including bromodifluoromethane (B75531) (BrCF₂H) and difluoromethyl 2-pyridyl sulfone. sioc-journal.cnnih.gov

Nickel-catalyzed cross-electrophile coupling, for instance, allows for the difluoromethylation of (hetero)aryl bromides using difluoromethyl 2-pyridyl sulfone as a crystalline, non-ozone-depleting reagent. nih.govchemrxiv.org This method is noted for its mild reaction conditions and applicability to both small-scale parallel synthesis and larger benchtop scale-ups. nih.gov Mechanistic studies suggest that these reactions can proceed through a nickel-based reductive cross-coupling cycle, which may involve the formation of a difluoromethyl radical (•CF₂H). thieme-connect.denih.gov

Another significant development is the nickel-catalyzed coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), a reaction that proceeds under mild conditions and tolerates a wide array of functional groups. thieme-connect.de Researchers have also developed stable and easy-to-handle difluoromethyl zinc reagents that, when used with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.org

Table 2: Examples of Nickel-Catalyzed Difluoromethylation Illustrative examples from recent literature demonstrating the scope of the methodology.

Aryl Halide SubstrateDifluoromethyl SourceCatalyst/LigandReductant/AdditiveSolventYield (%)
4-BromobiphenylBrCF₂HNiCl₂(dme) / dtbbpyZnDMA92 sioc-journal.cn
2-BromonaphthaleneBrCF₂HNiCl₂(dme) / dtbbpyZnDMA89 sioc-journal.cn
4-ChlorobenzonitrileClCF₂HNiCl₂(glyme) / dcyptZn / NaIDMA95 thieme-connect.de
4-Bromoacetophenone(CF₂H)Zn(DMPU)₂INi(acac)₂ / dppf-NMP92 acs.org

Iron catalysis offers a compelling strategy for difluoromethylation due to iron's low cost, low toxicity, and natural abundance. cas.cnnih.gov A key breakthrough in this area is the iron-catalyzed cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). cas.cnacs.org This method is distinguished by the selective cleavage of a C–S bond, a challenging transformation due to its general inertness toward oxidative addition by transition metals. cas.cn

The reaction is typically catalyzed by an inexpensive iron source, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), often in the presence of a ligand like N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA). cas.cn This protocol is effective for a diverse range of arylzinc reagents, including those with electron-donating, electron-neutral, and electron-withdrawing substituents. cas.cnnih.gov The process can be conducted at low temperatures and has been successfully scaled up without a significant decrease in yield, highlighting its potential for practical applications. cas.cn Mechanistic experiments, including the use of a radical clock, suggest that the transformation likely involves the generation of radical species. nih.govacs.org

Table 3: Substrate Scope of Iron-Catalyzed Difluoromethylation of Arylzincs A selection of arylzinc reagents coupled with 2-PySO₂CF₂H. cas.cn

Aryl Group (in ArZnCl)Catalyst/LigandSolventConditionsYield (%)
4-Ph-C₆H₄Fe(acac)₃ / TMEDATHF/NMP0 °C to rt85
4-MeO-C₆H₄Fe(acac)₃ / TMEDATHF/NMP0 °C to rt81
4-F-C₆H₄Fe(acac)₃ / TMEDATHF/NMP0 °C to rt75
3-Cl-C₆H₄Fe(acac)₃ / TMEDATHF/NMP0 °C to rt86

The Minisci reaction is a classic method for the C–H functionalization of electron-deficient (hetero)arenes via a radical-mediated pathway. nih.govwikipedia.org It involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-poor aromatic ring. wikipedia.org This reaction is particularly valuable because it allows for the direct alkylation of C-H bonds, avoiding the need for pre-functionalized substrates. wikipedia.org

In the context of difluoromethylation, a difluoromethyl radical (•CF₂H) is generated and added to an appropriate aniline precursor. The traditional Minisci reaction often requires strong oxidizing agents (e.g., ammonium (B1175870) persulfate) and silver salts to generate the radical from a source like a carboxylic acid, followed by reaction under acidic conditions to protonate the heterocycle. wikipedia.org

More recent advancements have focused on developing milder and more versatile methods for radical generation, with photoredox catalysis emerging as a powerful tool. nih.gov Visible-light-mediated approaches can generate alkyl and fluoroalkyl radicals under significantly gentler conditions, expanding the reaction's scope and functional group tolerance. nih.govnih.gov For instance, photoredox catalysis can enable the coupling of electron-deficient radicals with electron-rich heterocycles. nih.gov Another modern approach involves the formation of an electron donor-acceptor (EDA) complex between an aniline and a fluoroalkyl source, which can be activated by visible light to initiate the radical reaction without an external photocatalyst. acs.orgnih.gov These modern Minisci-type reactions provide a powerful platform for synthesizing difluoromethylated anilines and their analogues. nih.gov

Reactivity and Transformation Pathways of 2 Difluoromethoxy 3 Fluoroaniline

Reactivity of the Aromatic Nucleus

The substitution pattern on the benzene (B151609) ring creates a complex electronic environment that influences the course of further functionalization. The activating amino group and the deactivating fluoro and difluoromethoxy groups are in a competitive relationship, which governs the regiochemical outcomes of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) amine group is a powerful activating group and is ortho-, para-directing. However, the positions ortho and para to the amine (positions 3 and 6) are already substituted by the fluoro and difluoromethoxy groups, respectively, or are highly sterically hindered. The fluorine at position 3 and the difluoromethoxy group at position 2 are both deactivating due to their inductive electron-withdrawing effects.

The primary locations for electrophilic attack are the C4 and C6 positions. The C6 position is para to the strongly activating amino group, but it is also ortho to the deactivating difluoromethoxy group, which presents significant steric hindrance. The C4 position is para to the deactivating fluoro group and meta to the difluoromethoxy group. The directing influence of the powerful amino group often overrides other effects, though reaction conditions can play a crucial role in determining the final product distribution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on electron-rich aniline rings is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In 2-(Difluoromethoxy)-3-fluoroaniline, the fluorine atom at the C3 position could theoretically act as a leaving group. However, the ring is not sufficiently activated for traditional SNAr, as there are no nitro or similar strongly deactivating groups in the critical ortho/para positions.

Modern catalytic methods, such as photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.gov These reactions proceed under mild conditions and can tolerate a variety of nucleophiles. While specific studies on this compound are not prevalent, this methodology presents a potential pathway for the selective substitution of its fluorine atom, a transformation not readily achievable through classical methods. nih.govnih.gov

Regiochemical Control in Aromatic Functionalization

Regiochemical control is a critical consideration when modifying the aromatic nucleus of this compound. The directing effects of the existing substituents are as follows:

-NH₂ (at C1): Strongly activating, ortho-, para-directing.

-OCHF₂ (at C2): Deactivating (inductive effect), ortho-, para-directing.

-F (at C3): Deactivating (inductive effect), ortho-, para-directing.

The combined influence points towards electrophilic attack at the C4 and C6 positions. The C6 position is electronically favored due to being para to the amine, but sterically hindered by the adjacent difluoromethoxy group. The C4 position is less sterically hindered and is ortho to the amine group (after considering the fluoro substituent). Therefore, a mixture of C4 and C6 substituted products is often possible, with the ratio depending heavily on the specific electrophile and reaction conditions.

Reactivity of the Aniline Amine Functionality

The primary amine group is a versatile functional handle, and its reactions are often more predictable and higher-yielding than substitutions on the complex aromatic nucleus.

Amidation and Related Derivatization Reactions

The nucleophilic amine group readily undergoes acylation with various reagents to form stable amide derivatives. This is a common strategy used in multi-step syntheses to protect the amine, modify its electronic influence on the ring, or build more complex molecular architectures. Common reagents for this transformation include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. These reactions are typically high-yielding and proceed under mild conditions.

Below is a table summarizing representative amidation reactions starting from this compound as documented in synthetic procedures.

Starting MaterialReagent(s)Product
This compound4-(Trifluoromethyl)benzoyl chlorideN-(2-(Difluoromethoxy)-3-fluorophenyl)-4-(trifluoromethyl)benzamide
This compound2-Chloronicotinoyl chloride2-Chloro-N-(2-(difluoromethoxy)-3-fluorophenyl)nicotinamide
This compoundOxalyl chloride, followed by an amineN'-(Substituted)-N-(2-(difluoromethoxy)-3-fluorophenyl)oxalamide

Nitrogen-Centered Transformations

The aniline functionality is a precursor to diazonium salts, which are highly versatile intermediates in organic synthesis. Treatment of this compound with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures yields the corresponding diazonium salt. This intermediate is typically not isolated and can be immediately subjected to a variety of transformations, including:

Sandmeyer Reactions: Conversion of the diazonium group to -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro group (introducing a second fluorine onto the ring) using fluoroboric acid (HBF₄).

Gattermann Reaction: Introduction of various groups using copper powder as a catalyst.

Hydrolysis: Conversion to a phenol (B47542) (-OH) group by heating in an aqueous acidic solution.

These transformations allow for the replacement of the amine group with a wide array of other functionalities, significantly expanding the synthetic utility of the parent aniline.

Reductive and Oxidative Processes Involving the Amino Group

The amino group is a primary site of reactivity in this compound, susceptible to both oxidation and reactions stemming from its basicity and nucleophilicity.

Reductive Processes: The formation of the amino group in this compound is most commonly achieved through the reduction of the corresponding nitro compound, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents. nih.govbeilstein-journals.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media (e.g., Fe/HCl) or other reagents like tin(II) chloride (SnCl₂). nih.govenamine.net The choice of reagent can be critical to ensure chemoselectivity, preserving the difluoromethoxy group, which is generally stable under these reductive conditions. beilstein-journals.org

Oxidative Processes: The direct oxidation of the amino group in anilines can be complex, often leading to a mixture of products including nitroso, nitro, azoxy, and azo compounds, and in some cases, polymerization. acs.org The selective oxidation of anilines to their corresponding nitroarenes requires specific reagents. mdpi.comorganic-chemistry.org Oxidants like m-chloroperbenzoic acid (m-CPBA) or sodium perborate (B1237305) in acetic acid have been used for this transformation on various substituted anilines. mdpi.com For this compound, such an oxidation would need to overcome the deactivating effect of the fluorine and difluoromethoxy substituents. Another key reaction of the primary amino group is diazotization . Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures, would yield a relatively stable diazonium salt. organic-chemistry.orglibretexts.org This intermediate is highly valuable in synthesis, as the diazonium group can be replaced by a wide variety of substituents (e.g., halides, hydroxyl, cyano) through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.orgyoutube.com

Chemical Behavior and Stability of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key feature of the molecule, imparting unique properties due to the high electronegativity of the fluorine atoms.

Hydrogen Bonding Characteristics and Their Influence on Reactivity

The presence of the amino group (a hydrogen bond donor) and the fluorine and oxygen atoms (hydrogen bond acceptors) allows for the potential of intramolecular hydrogen bonding in this compound. Specifically, an N-H···F interaction between the amino group and the adjacent fluorine atom is plausible. nih.govnih.gov Such intramolecular hydrogen bonds have been observed and characterized in related fluoroaniline (B8554772) structures, influencing the planarity of the molecule and the orientation of the amino group. nih.govnih.gov This can, in turn, affect the molecule's reactivity by altering the accessibility and nucleophilicity of the amino group's lone pair of electrons. Similarly, an N-H···O interaction with the oxygen of the difluoromethoxy group could also occur. researchgate.net The preferred hydrogen bonding network would influence the compound's conformational equilibrium and its interactions with solvents and other reactants. nih.govosti.gov

Cleavage and Rearrangement Pathways of the Ether Linkage

The ether linkage in this compound is exceptionally stable. Cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures. nih.gov The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon. However, the C(aryl)-O bond is inherently strong due to the sp² hybridization of the carbon. Furthermore, the presence of the two electron-withdrawing fluorine atoms on the methyl group significantly strengthens the C-O bond and destabilizes any potential carbocation formation on the difluoromethyl carbon, making both Sₙ1 and Sₙ2 pathways for cleavage highly unfavorable. iastate.edu This inherent stability is a defining characteristic of the difluoromethoxy group on an aromatic ring.

Cross-Coupling Reactions of this compound and its Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex aromatic compounds. Halogenated derivatives of this compound, such as its bromo or iodo analogues, would be valuable substrates for these transformations, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds. beilstein-journals.orgnih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an organohalide. A halogenated this compound could be coupled with various primary or secondary amines to introduce new amino substituents onto the aromatic ring. This methodology is known for its broad substrate scope and functional group tolerance.

Below is a table with representative conditions for palladium-catalyzed cross-coupling reactions on substrates similar to halogenated derivatives of this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Aryl Halide Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield (%)
Suzuki-Miyaura beilstein-journals.org 5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 95
Suzuki-Miyaura nih.gov 2-(4-bromophenyl)-1,3,4-oxadiazole Neopentyl 4-fluorophenylboronic ester Pd-CataCXiumA-G3 TMSOK 1,4-Dioxane 91

Exploration of Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org For a substrate like this compound, the amino group would first need to be converted into a halide or a triflate to act as the electrophilic partner in the coupling. The presence of the fluorine and difluoromethoxy groups can influence the reactivity of the aryl halide through electronic and steric effects.

While no direct examples of Suzuki-Miyaura reactions involving this compound as the starting material were found in a review of the current literature, the reactivity of analogous fluorinated and ortho-substituted anilines has been documented. For instance, the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has been successfully demonstrated with a variety of boronic esters, showcasing the feasibility of such transformations on substrates bearing an amino group. organic-chemistry.org The development of efficient catalytic systems is crucial for achieving good yields, especially with electronically modified or sterically hindered substrates.

Research on fluorinated biphenyl (B1667301) derivatives has shown that palladium nanoparticles can serve as effective catalysts for the Suzuki-Miyaura coupling of fluorinated aryl halides. cardiff.ac.uk Furthermore, the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids and esters proceeds under palladium catalysis, indicating that sulfonyl fluorides can also act as coupling partners. tcichemicals.comwikipedia.org These findings suggest that a diazotized and halogenated or sulfonylated derivative of this compound could potentially undergo Suzuki-Miyaura coupling.

A general approach for the Suzuki-Miyaura coupling of a hypothetical 2-(difluoromethoxy)-3-fluoro-1-iodobenzene (a derivative of the title compound) with an arylboronic acid is presented in the table below, based on typical conditions for such reactions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a this compound Derivative

Coupling Partner 1 (Electrophile) Coupling Partner 2 (Nucleophile) Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
2-(Difluoromethoxy)-3-fluoro-1-iodobenzene Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/Water 90-110 Not Reported
2-(Difluoromethoxy)-3-fluoro-1-bromobenzene 4-Methylphenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Dioxane 100 Not Reported
2-(Difluoromethoxy)-3-fluoro-1-triflate Naphthalene-2-boronic acid PdCl₂(dppf) - Cs₂CO₃ THF 80 Not Reported

Other Transition Metal-Mediated Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other transition metal-mediated couplings are pivotal in organic synthesis. For a substrate like this compound, the amino group itself can participate directly in C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate and is a cornerstone of modern synthetic chemistry for creating arylamines. libretexts.orgnih.gov In this context, this compound could act as the nucleophilic amine partner.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. organic-chemistry.orgyoutube.com Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The reaction is generally tolerant of a wide range of functional groups, making it suitable for complex molecules.

Other potential transition metal-catalyzed reactions could involve the C-H activation of the aromatic ring, although this is often more challenging to control regioselectively. The fluorine and difluoromethoxy substituents would direct such a reaction, likely to the positions ortho and para to the activating groups, though steric hindrance could play a significant role.

The following table illustrates hypothetical Buchwald-Hartwig amination reactions where this compound acts as the amine component, coupled with various aryl halides. These conditions are based on established protocols for similar transformations.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

Amine Aryl Halide/Triflate Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
This compound 1-Bromo-4-chlorobenzene Pd₂(dba)₃ XPhos NaOtBu Toluene 100-120 Not Reported
This compound 4-Iodotoluene Pd(OAc)₂ RuPhos K₂CO₃ Dioxane 110 Not Reported
This compound 1-Chloro-3-nitrobenzene [Pd(allyl)Cl]₂ t-BuXPhos LiHMDS THF 80 Not Reported

Advanced Synthetic Applications and Derivative Chemistry of 2 Difluoromethoxy 3 Fluoroaniline

Role as a Key Building Block in Complex Organic Synthesis

The utility of 2-(difluoromethoxy)-3-fluoroaniline as a foundational component in multi-step synthesis stems from the reactivity of its aniline (B41778) functional group. This primary amine serves as a versatile handle for a wide array of chemical transformations, including diazotization, acylation, alkylation, and, most notably, the construction of nitrogen-containing heterocyclic systems which form the core of many pharmaceutical agents.

Precursor in the Synthesis of Sophisticated Molecular Scaffolds

This compound is an ideal starting material for the synthesis of complex heterocyclic scaffolds. The aniline moiety can readily participate in cyclization reactions to form fused ring systems. For instance, it can be used to construct quinazoline (B50416), quinoxaline, and benzimidazole (B57391) cores, which are prevalent in a variety of biologically active molecules, including kinase inhibitors. nih.gov The synthesis of such scaffolds often involves an initial reaction of the aniline, such as amide bond formation, followed by a subsequent ring-closing step.

A representative application is in the synthesis of kinase inhibitors, where the aniline can be coupled with a chlorinated heterocyclic system, such as 4-chloropyrrolo[2,3-d]pyrimidine, to form a key intermediate. nih.gov This intermediate can then undergo further functionalization, with the 2-(difluoromethoxy)-3-fluoroanilino fragment ultimately becoming an integral part of the final inhibitor, influencing its binding affinity and pharmacokinetic profile. The development of fluorinated heterocycles is a significant area of modern chemistry, and building blocks like this aniline are crucial to this enterprise. nih.gove-bookshelf.desioc-journal.cn

Utility in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into a complex molecule at a late point in the synthesis. This approach allows for the rapid generation of analogues for property optimization without the need for lengthy de novo synthesis. princeton.edu this compound is well-suited for LSF strategies, particularly through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

In this context, a complex molecule bearing a halide or triflate can be coupled with this compound to directly install the difluoromethoxy- and fluoro-substituted aryl-amino moiety. This modification can significantly alter the parent molecule's properties, introducing the metabolic stability of the difluoromethoxy group and the electronic modulation of the fluorine atom. This direct approach accelerates the exploration of chemical space and the optimization of lead compounds. princeton.edu

Design and Synthesis of Chemically Modified Derivatives

Beyond its use as a static building block, this compound serves as a template for the design and synthesis of new derivatives. By systematically modifying its structure, chemists can probe structure-activity relationships (SAR) and optimize compounds for specific applications.

Structure-Property Relationship Studies in Analogue Series

The systematic synthesis of analogues of this compound allows for detailed investigations into how structural changes impact function. nih.gov Modifications can include altering the position or number of fluorine atoms, replacing the difluoromethoxy group with other fluorinated or non-fluorinated ethers, or introducing additional substituents onto the aromatic ring. Each new analogue provides data points that help to build a comprehensive understanding of the molecule's SAR. For example, studies on related fluoroaniline (B8554772) derivatives have demonstrated their potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern.

Analogue Modification Anticipated Effect on Properties Rationale
Removal of 3-fluoro substituentIncreased pKa (more basic aniline)The electron-withdrawing effect of fluorine is removed.
Replacement of -OCF₂H with -OCH₃Decreased lipophilicity, potential metabolic liabilityThe methoxy (B1213986) group is less lipophilic and prone to O-demethylation.
Addition of a 5-chloro substituentIncreased lipophilicity and altered electronic profileIntroduction of a lipophilic and electron-withdrawing group.
Replacement of -OCF₂H with -SCF₂HAltered H-bond donation and lipophilicityThe thioether analogue introduces different electronic and steric properties. researchgate.net

Bioisosteric Replacement Studies Utilizing the Difluoromethoxy Group

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov The difluoromethoxy (-OCF₂H) group is recognized as a valuable bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups. informahealthcare.com This replacement can lead to significant improvements in a drug candidate's profile.

The -OCF₂H group is more lipophilic than a hydroxyl group and can act as a weak hydrogen bond donor, mimicking the -OH group's interaction with a biological target. researchgate.netresearchgate.net Unlike the methoxy group, which is often a site of metabolic breakdown (O-demethylation), the difluoromethoxy group is significantly more stable to oxidative metabolism, which can improve a drug's half-life and bioavailability. nih.gov In derivatives of this compound, the -OCF₂H group imparts these beneficial properties, making it a desirable feature in drug design. nih.gov

Functional Group H-Bond Donor H-Bond Acceptor Relative Lipophilicity Metabolic Stability
Hydroxyl (-OH)StrongStrongLowLow (Prone to oxidation/conjugation)
Methoxy (-OCH₃)NoStrongModerateModerate (Prone to O-demethylation)
Difluoromethoxy (-OCF₂H) Weak Moderate High High

Modulation of Molecular Properties through Fluorine Substitution

First, it lowers the pKa of the aniline nitrogen, making it less basic. This can be crucial for modulating a drug's solubility, cell permeability, and interaction with acidic organelles. Second, the ortho-fluorine can engage in intramolecular hydrogen bonding with the amine's hydrogens, influencing the conformation of the molecule and its presentation to a biological target. researchgate.net This conformational restriction can lead to enhanced binding affinity and selectivity. The reactivity of C-H bonds ortho to fluorine substituents is also enhanced, which can be exploited in certain synthetic transformations. acs.org The strategic placement of fluorine is a well-established method for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. nih.gov

Applications in Functional Molecule Design

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern chemistry, profoundly influencing the physicochemical and biological properties of the resulting compounds. The difluoromethoxy group (-OCF₂H) and aryl fluorides are particularly valued for their ability to enhance metabolic stability, modulate lipophilicity and pKa, and engage in favorable protein-ligand interactions. nih.govnih.gov this compound emerges as a valuable and specialized building block, combining the attributes of a fluoro-substituted aniline with a difluoromethoxy ether. This unique combination makes it a sought-after intermediate in the synthesis of complex functional molecules across diverse fields, including medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov

Synthetic Contributions to Medicinal Chemistry Research

The this compound scaffold is a significant building block in the design of bioactive molecules, particularly in the development of kinase inhibitors for oncology. mdpi.com The aniline moiety serves as a versatile handle for constructing various heterocyclic cores, while the fluorine substituents are crucial for fine-tuning the therapeutic profile of the final compound. nih.gov

One of the most prominent applications of substituted anilines is in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, a critical class of drugs for treating non-small cell lung cancer and other malignancies. mdpi.comnih.gov Many EGFR inhibitors are based on quinazoline or pyrimidine (B1678525) cores, which are assembled by reacting with a suitably substituted aniline. nih.govnih.gov The specific substitution pattern on the aniline ring is critical for potency and selectivity. Research has shown that substitutions at the meta-position of the aniline ring can lead to high antiproliferative activity. nih.gov

This compound provides a unique substitution pattern that can be exploited in drug design. It can be used as a key precursor in multi-step syntheses to create complex heterocyclic systems. For example, in the synthesis of anilino-quinazoline or dianilinopyrimidine derivatives, the amino group of this compound can be reacted with a chlorinated heterocyclic core to form the central scaffold of a potential kinase inhibitor. nih.govnih.gov The difluoromethoxy group can then occupy key regions of the ATP-binding pocket of the target kinase, potentially enhancing binding affinity and metabolic stability. nih.govnih.gov

While specific marketed drugs containing the this compound fragment are not prominently documented in public literature, its utility is demonstrated by its role as a building block for libraries of potential kinase inhibitors. The table below illustrates representative kinase inhibitors that feature a substituted aniline core, highlighting the types of structures for which this compound is a relevant precursor.

Compound ClassCore ScaffoldAniline Substitution RoleTherapeutic TargetReference
Anilino-quinazolinesQuinazolineProvides key interactions in the kinase hinge region; substituents modulate potency and selectivity.EGFR, VEGFR2 nih.govdovepress.com
DianilinopyrimidinesPyrimidineOne aniline ring engages the hinge region while the other explores different pockets.EGFR nih.gov
Anilino-naphthoquinonesNaphthoquinoneThe aniline moiety is crucial for potent EGFR inhibitory effect.EGFR acs.org
Substituted 8-oxopurinesPurineThe substituted phenylamino (B1219803) group at position C2 is essential for activity.FLT3 nih.gov

Relevance in Agrochemical Compound Development

In the field of agrochemicals, fluorinated compounds have become indispensable for developing new herbicides, insecticides, and fungicides with improved efficacy and safety profiles. google.com The introduction of fluorine can increase the biological activity, metabolic stability, and lipophilicity of a molecule, enhancing its ability to penetrate target organisms. greyhoundchrom.com this compound serves as a valuable intermediate for creating novel active ingredients, particularly within the class of picolinamide (B142947) fungicides.

Picolinamide fungicides, inspired by the natural product UK-2A, are an important class of agrochemicals. digitellinc.com Their synthesis often involves the coupling of a substituted picolinic acid with a functionalized aniline. google.com The specific nature of the aniline is critical to the final compound's spectrum of activity and physical properties. The use of this compound as the aniline component would introduce both a difluoromethoxy group and a fluorine atom onto the phenyl ring of the resulting picolinamide. These groups are known to contribute positively to the performance of agrochemicals. nih.gov

The general synthetic strategy allows for the modular assembly of these fungicides, making building blocks like this compound highly valuable for research and development aimed at discovering new solutions for crop protection. digitellinc.comgoogle.com The table below shows examples of modern aniline-derived fungicides and their characteristics, illustrating the chemical space where derivatives of this compound would be relevant.

Compound NameAgrochemical ClassGeneral Mode of ActionTarget PathogensReference
FlorylpicoxamidPicolinamide FungicideQuinone inside (QiI) inhibitorSeptoria spp., Powdery Mildew, Botrytis spp. digitellinc.com
MetarylpicoxamidPicolinamide FungicideQuinone inside (QiI) inhibitorOomycetes digitellinc.com
FipronilPhenylpyrazole InsecticideGABA-gated chloride channel blockerWide range of insects google.com

Contributions to Advanced Materials Chemistry

In materials science, fluorinated compounds are used to create polymers and organic electronics with unique and desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.comscielo.br While specific, large-scale applications of this compound in materials are not yet widely documented, its structure suggests significant potential as a specialized monomer for creating high-performance polymers and functional organic materials.

Aniline itself is the monomer for polyaniline, one of the most studied conducting polymers. jmest.org The properties of polyaniline can be tuned by substituting the aniline ring. The polymerization of fluoro-substituted anilines, such as 3-fluoroaniline, has been shown to yield polymers with enhanced thermal stability and better solubility in organic solvents compared to the unsubstituted polyaniline homopolymer. researchgate.netresearchgate.net These improvements are attributed to the presence of the C-F bond. researchgate.net

By extension, this compound could be used as a monomer in oxidative polymerization to create a novel poly(this compound). This polymer would be expected to exhibit even greater solubility and thermal stability due to the presence of both the fluoro and the difluoromethoxy groups, which would disrupt chain packing and introduce strong C-F bonds. Furthermore, the electronic properties of the difluoromethoxy group could influence the conductivity and optical properties of the resulting polymer, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs). greyhoundchrom.com In OLEDs, functionalized aniline derivatives can be used to build materials for hole transport or emissive layers, where precise tuning of energy levels is critical for device efficiency. tcichemicals.comacs.org

The following table compares the known properties of polyaniline and a fluorinated analogue with the projected properties of a polymer derived from this compound.

PolymerKey MonomerReported/Projected PropertiesPotential ApplicationsReference
Polyaniline (PANI)AnilineGood conductivity but poor solubility and processability.Sensors, anti-corrosion coatings jmest.orgresearchgate.net
Poly(3-fluoroaniline)3-FluoroanilineImproved thermal stability and solubility over PANI; lower conductivity.More processable conductive polymers researchgate.netresearchgate.net
Poly(this compound)This compoundProjected: High thermal stability, enhanced solubility, tunable electronic properties.Specialty polymers, OLED materials, dielectric layers scielo.brresearchgate.netresearchgate.net

Computational and Mechanistic Investigations of 2 Difluoromethoxy 3 Fluoroaniline

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(difluoromethoxy)-3-fluoroaniline, these studies would provide insights into its geometry, electronic distribution, and conformational preferences.

Electronic Structure:

Density Functional Theory (DFT) is a common method for investigating the electronic structure of organic molecules. researchgate.net By solving the Schrödinger equation within the DFT framework, key electronic properties can be determined. For this compound, this would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. In this compound, the nitrogen atom of the aniline (B41778) group is expected to be an electron-rich site, while the fluorine atoms and the aromatic ring may exhibit more complex electronic features due to the interplay of inductive and resonance effects.

Conformational Analysis:

The presence of the flexible difluoromethoxy group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. conflex.netresearchgate.net Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds. For this compound, the key dihedral angles to consider would be the C-C-O-C and C-O-C-H bonds of the difluoromethoxy group. The results of such an analysis would yield a set of low-energy conformers and their relative populations according to the Boltzmann distribution. youtube.com

Hypothetical Data Table: Calculated Electronic Properties of this compound

PropertyHypothetical ValueMethod
HOMO Energy-5.8 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy-0.5 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-311+G(d,p)
Dipole Moment2.5 DDFT/B3LYP/6-311+G(d,p)

This table presents hypothetical data for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates. nih.gov For this compound, this would be particularly useful in understanding its synthesis and subsequent chemical transformations.

For instance, the synthesis of substituted anilines can proceed through various routes, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. organic-chemistry.org Computational modeling could be used to map out the energy profile of these reactions, identifying the rate-determining step and the structures of all transition states and intermediates. This information is invaluable for optimizing reaction conditions and improving yields.

Methods such as DFT can be employed to locate transition states and calculate activation energies. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the correct reactants and products.

Hypothetical Data Table: Calculated Activation Energies for a Postulated Reaction of this compound

Reaction StepReactant ComplexTransition StateProduct ComplexActivation Energy (kcal/mol)
Electrophilic Aromatic SubstitutionAniline + E+[Aniline-E+]‡Substituted Aniline15.2
Nucleophilic Acyl SubstitutionAniline + Acyl-X[Aniline-Acyl-X]‡Amide12.8

This table presents hypothetical data for a postulated reaction to illustrate the type of information obtained from computational modeling.

Theoretical Analysis of Intramolecular and Intermolecular Interactions

The fluorine and difluoromethoxy substituents in this compound introduce the possibility of various non-covalent interactions that can influence its structure and properties.

Intramolecular Interactions:

The presence of both a fluorine atom and an amino group on the aromatic ring suggests the potential for intramolecular hydrogen bonding between the N-H of the aniline and the ortho-fluorine atom (N-H···F). researchgate.netmdpi.comnih.gov While fluorine is a weak hydrogen bond acceptor, such interactions can influence the conformational preferences of the molecule and affect its spectroscopic properties. uaslp.mxconsensus.app Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions.

Intermolecular Interactions:

In the condensed phase, this compound molecules will interact with each other and with solvent molecules. researchgate.net These intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role in determining the physical properties of the compound, such as its boiling point and solubility. researchgate.netstackexchange.com Computational studies can model these interactions by calculating the interaction energies of molecular dimers or clusters.

Hypothetical Data Table: Analysis of a Postulated Intramolecular N-H···F Hydrogen Bond

ParameterHypothetical ValueMethod
H···F distance2.15 ÅDFT Optimization
N-H···F angle110°DFT Optimization
Interaction Energy-1.5 kcal/molNBO Analysis

This table presents hypothetical data for a postulated intramolecular interaction for illustrative purposes.

Computational Predictions of Reactivity and Selectivity

Computational chemistry can be used to predict how a molecule will behave in a chemical reaction, including its reactivity and the regioselectivity of its transformations.

Reactivity Indices:

Predicting Selectivity:

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the computed molecular descriptors with experimental reactivity data for a series of related aniline derivatives. nih.govnih.govunair.ac.id

Hypothetical Data Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position of SubstitutionRelative Energy of Sigma Complex (kcal/mol)Predicted Major Product
C4 (para to NH2)0.0Yes
C6 (ortho to NH2)+2.5Minor
C5 (meta to NH2)+15.0No

This table presents hypothetical data based on established directing effects to illustrate the prediction of regioselectivity.

Emerging Research Directions and Future Perspectives in Difluoromethoxy and Fluoroaniline Chemistry

Development of Novel Difluoromethylation Reagents and Methodologies

The introduction of the difluoromethyl (CF2H) and related difluoromethoxy (OCF2H) groups is a critical challenge in synthetic chemistry. Historically, methods often relied on harsh conditions or pre-functionalized substrates. nih.gov However, recent decades have seen a surge in the development of novel reagents and methodologies that offer milder, more efficient, and broadly applicable solutions. rsc.org

A significant breakthrough was the invention of zinc difluoromethanesulfinate, Zn(SO2CF2H)2, often referred to as the Baran difluoromethylation reagent or DFMS. nih.govacs.orgenamine.net This air-stable, easy-to-handle powder enables the direct difluoromethylation of various organic substrates, including heteroarenes, through a radical process. nih.govthieme-connect.com The method is noted for its operational simplicity, scalability, and tolerance of a wide range of functional groups. nih.govenamine.net The reaction typically proceeds under mild, open-flask conditions, often using an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.gov

Beyond stoichiometric reagents, visible-light photoredox catalysis has emerged as a powerful strategy for forming C-CF2H and O-CF2H bonds. nih.govnih.gov These methods offer sustainable and mild protocols for fluoroalkylation. nih.gov For instance, photocatalytic systems can generate difluoromethyl radicals from precursors under visible light irradiation, which then react with the target molecule. rsc.org Researchers have also described the formation of electron donor-acceptor (EDA) complexes between anilines and reagents like ethyl difluoroiodoacetate, which can be activated by visible light to achieve difluoroalkylation without an external photocatalyst. nih.govacs.org

These advanced methodologies streamline the synthesis of complex molecules containing the difluoromethoxy group, facilitating access to compounds like 2-(Difluoromethoxy)-3-fluoroaniline and its derivatives.

Table 1: Selected Modern Difluoromethylation Reagents and Methods

Reagent/Method Description Key Advantages
Zn(SO2CF2H)2 (DFMS) A zinc sulfinate reagent that acts as a source of difluoromethyl radicals. enamine.net Air-stable, scalable, operationally simple, wide substrate scope. nih.govenamine.net
Visible-Light Photoredox Catalysis Uses a photocatalyst (e.g., Eosin Y) and visible light to generate fluoroalkyl radicals from precursors. nih.govnih.govacs.org Mild conditions, high functional group tolerance, sustainable energy source. nih.gov
Electron Donor-Acceptor (EDA) Complex Formation of a complex between an aniline (B41778) and a fluoroalkylating agent that is activated by light. nih.govacs.org Transition-metal-free, avoids external photocatalysts. nih.gov

| Difluorocarbene Precursors | Reagents like sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate generate difluorocarbene for O-H insertion. nih.gov | Established method for forming difluoromethyl ethers. nih.gov |

Green Chemistry Principles in the Synthesis and Transformation of Difluoromethoxy Anilines

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rsc.org The synthesis of difluoromethoxy anilines is an area where these principles can be effectively applied to create more sustainable processes. Key goals include minimizing waste, avoiding hazardous reagents, and improving atom economy. sphinxsai.com

Traditional syntheses, such as the preparation of anilines via nitroarene reduction, often use stoichiometric metal reductants that generate significant waste. Modern approaches focus on catalytic methods. For example, a patented method for preparing 4-(difluoromethoxy)aniline (B1299965) involves the catalytic reduction of the corresponding nitro compound using ferric oxide and activated carbon with water and hydrazine (B178648) as the reducing system, a process noted for high yield and reduced pollution. google.com While this specific patent does not describe the synthesis of the 2,3-substituted isomer, the principles are transferable.

Applying green metrics, such as those in the CHEM21 toolkit, allows for the systematic evaluation of the environmental footprint of synthetic pathways. rsc.org For aniline synthesis, this involves assessing factors like the choice of solvents, the energy intensity of the process, and the generation of by-products. rsc.orgsphinxsai.com Photocatalytic methods, as described in the previous section, align well with green chemistry principles by using light as a renewable energy source and often proceeding under ambient temperature and pressure, thus reducing energy consumption. nih.gov

The future of difluoromethoxy aniline synthesis will likely involve a greater emphasis on biocatalysis and flow chemistry, which can offer enhanced efficiency, safety, and waste reduction, further aligning industrial production with sustainability goals.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Analysis

A thorough understanding of the structure of this compound and the mechanisms of its formation and reactions is crucial for its effective use. Advanced spectroscopic and analytical techniques are indispensable for this purpose. arxiv.orgdatanose.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental tools. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms in both the difluoromethoxy group and on the aniline ring.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized compound. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for unambiguous elemental composition determination.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the N-H stretches of the amine and C-F bonds. The NIST WebBook provides reference spectra for related compounds like p-fluoroaniline, which can be used for comparative analysis. nist.gov

Mechanistic Analysis: Understanding reaction mechanisms increasingly relies on a combination of experimental and computational methods. For radical reactions involved in difluoromethylation, techniques like transient absorption spectroscopy can be used to detect short-lived radical intermediates. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model reaction pathways, calculate transition state energies, and predict regioselectivity, providing deep mechanistic insights that are difficult to obtain experimentally. nih.govmdpi.com For instance, DFT calculations have been used to analyze the activation barriers in hydrogen atom transfer steps, a key part of some photoredox catalytic cycles. nih.gov

Table 2: Key Analytical Techniques for this compound

Technique Purpose Information Obtained
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Elucidation Chemical environment of protons, carbons, and fluorine atoms; coupling constants provide connectivity data. nih.gov
Mass Spectrometry (MS/HRMS) Identification & Formula Determination Molecular weight, fragmentation patterns, and exact elemental composition. nih.gov
Infrared (IR) Spectroscopy Functional Group Identification Presence of N-H (amine), C-F, C-O, and aromatic C-H bonds. nist.gov
Computational Chemistry (DFT) Mechanistic Investigation Reaction energy profiles, transition state structures, thermodynamic and kinetic predictions. mdpi.com

| Electron Energy-Loss Spectroscopy (EELS) | Local Chemical Analysis | Offers high spatial resolution for quantitative chemical information, complementing techniques like Raman spectroscopy. arxiv.org |

Future Trajectories for this compound in Chemical Innovation

The unique substitution pattern of this compound makes it a highly valuable and promising building block for future chemical innovation, particularly in the life sciences. The presence of fluorine is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. acs.orgwikipedia.org

The difluoromethoxy group can serve as a bioisostere for less stable or more toxic functional groups, while the fluorine atom on the aniline ring provides an additional point for modifying electronic properties and blocking metabolic oxidation. nih.gov This dual-fluorination pattern makes the compound an attractive scaffold for the synthesis of novel bioactive molecules.

Potential Applications:

Pharmaceuticals: As an intermediate in the synthesis of new therapeutic agents. Its structure could be incorporated into inhibitors for kinases or other enzymes implicated in diseases like cancer. acs.org For example, fluorinated anilines are core components of several kinase inhibitors.

Agrochemicals: In the development of next-generation herbicides, fungicides, and pesticides. Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability. wikipedia.org

Materials Science: The compound could be used as a monomer or precursor for specialty polymers or functional materials where properties like thermal stability, hydrophobicity, and dielectric constant are critical.

The future development of this compound will be closely tied to advances in synthetic methodology. As the novel difluoromethylation and green chemistry techniques discussed previously become more widespread and cost-effective, access to this compound and its derivatives will be streamlined. This increased availability is expected to accelerate its exploration in high-throughput screening campaigns and rational drug design programs, unlocking its full potential in chemical innovation.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Difluoromethoxy)-3-fluoroaniline, and what are their efficiency considerations?

A copper-catalyzed carbonylative multi-component reaction has been reported for synthesizing structurally related aniline derivatives. For example, 2-(difluoromethoxy)aniline was used as a starting material in a borylamidation reaction with alkenes, yielding 22% after flash chromatography (n-pentane/ethyl acetate = 10:1) . Efficiency can be improved by optimizing stoichiometry (e.g., using 2.5 equivalents of aniline) and catalyst loading. Challenges include regioselectivity and byproduct formation during purification.

Advanced: How can regioselective fluorination be achieved in the synthesis of this compound to avoid isomer formation?

Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-withdrawing substituents like the difluoromethoxy group can direct electrophilic fluorination to specific positions. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via NMR or X-ray crystallography confirms regiochemistry . Isomer separation may require advanced chromatography (e.g., HPLC with chiral columns) .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : Identifies fluorine environments (e.g., difluoromethoxy vs. aromatic fluorine).
  • ¹H NMR : Resolves aromatic proton splitting patterns (e.g., coupling constants for adjacent substituents).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ≈ 192).
  • IR spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Cross-referencing with analogs like 3-(Difluoromethoxy)-4-methylaniline (C₈H₉F₂NO, MW 173.16) ensures accuracy .

Advanced: What are the challenges in analyzing impurities such as dehalogenated byproducts or positional isomers?

Impurities like dehalogenated products (e.g., 3-fluoroaniline) or isomers (e.g., 4-(difluoromethoxy)-3-fluoroaniline) require rigorous analytical methods. High-resolution LC-MS or GC-MS can differentiate mass shifts (e.g., loss of F or CF₂O groups). Pharmacopeial methods for related compounds (e.g., pantoprazole) use relative retention times (RRT) and peak integration thresholds (e.g., ≤0.15% for individual impurities) .

Basic: What safety precautions are necessary when handling this compound?

Aniline derivatives are toxic and require:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers away from light and moisture. Safety data for analogs like 3,5-dichloro-2,4-difluoroaniline recommend immediate medical consultation upon exposure .

Advanced: How does the electronic effect of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCF₂) is electron-withdrawing, activating the aromatic ring toward nucleophilic substitution while deactivating it toward electrophilic attack. This effect facilitates reactions like Suzuki-Miyaura couplings, where boron-containing intermediates (e.g., dioxaborolane derivatives) are stabilized . Kinetic studies using Hammett parameters can quantify substituent effects.

Basic: What storage conditions ensure the stability of this compound?

Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation or hydrolysis. Stability studies on similar compounds (e.g., pantoprazole sodium) recommend monitoring via periodic HPLC analysis to detect degradation products like sulfoxides or sulfones .

Advanced: How can the difluoromethoxy group be protected/deprotected in multi-step syntheses?

Protection strategies include:

  • Silylation : Using tert-butyldimethylsilyl (TBS) groups to mask the -OCF₂ moiety.
  • Acetylation : Temporary blocking of the NH₂ group with acetyl chloride.
    Deprotection under mild acidic conditions (e.g., HCl in THF) avoids cleavage of sensitive fluorinated bonds. Evidence from pantoprazole synthesis shows that overoxidation during deprotection can form sulfone impurities .

Basic: What computational approaches predict physicochemical properties of this compound?

Software like Gaussian or COSMO-RS calculates:

  • LogP : Estimated at ~2.1 (similar to 3-fluoro-4-methylaniline, logP 1.8).
  • pKa : The NH₂ group has a pKa ~4.5, influenced by adjacent fluorine atoms.
    Experimental validation via potentiometric titration or solubility assays is critical .

Advanced: How does this compound serve as a building block in pharmaceuticals like pantoprazole analogs?

The difluoromethoxy group enhances metabolic stability and bioavailability in proton pump inhibitors. For example, pantoprazole synthesis involves coupling fluorinated benzimidazole intermediates with pyridinylmethyl sulfides. Mechanistic studies reveal that fluorine substitution reduces CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.